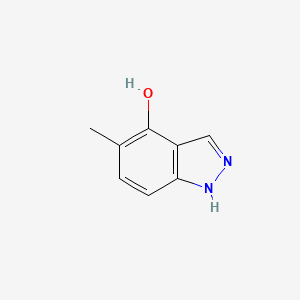

5-Methyl-1H-indazol-4-ol

CAS No.: 1360968-74-6

Cat. No.: VC2906260

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360968-74-6 |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 5-methyl-1H-indazol-4-ol |

| Standard InChI | InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) |

| Standard InChI Key | AYQJQJPZYLGUPN-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)NN=C2)O |

| Canonical SMILES | CC1=C(C2=C(C=C1)NN=C2)O |

Introduction

Chemical Identity and Structure

5-Methyl-1H-indazol-4-ol is a heterocyclic organic compound with a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . This compound belongs to the indazole family, which consists of a benzene ring fused to a pyrazole ring. The specific structural features of 5-Methyl-1H-indazol-4-ol include a methyl group attached to the fifth position of the indazole ring and a hydroxyl group at the fourth position.

Identification Parameters

The compound can be identified through various chemical identifiers, which are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1360968-74-6 |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 5-methyl-1H-indazol-4-ol |

| Standard InChI | InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) |

| Standard InChIKey | AYQJQJPZYLGUPN-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)NN=C2)O |

| PubChem Compound ID | 135742473 |

Table 1: Chemical Identifiers of 5-Methyl-1H-indazol-4-ol

Structural Features

The structure of 5-Methyl-1H-indazol-4-ol is characterized by its bicyclic aromatic system. The indazole core consists of a six-membered benzene ring fused to a five-membered pyrazole ring containing two nitrogen atoms. The methyl group at position 5 and the hydroxyl group at position 4 are key substituents that define this particular compound and differentiate it from other indazole derivatives.

This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities. The hydroxyl group, in particular, can participate in hydrogen bonding, which may influence the compound's interactions with biological targets.

Physicochemical Properties

Understanding the physicochemical properties of 5-Methyl-1H-indazol-4-ol is essential for predicting its behavior in various chemical and biological systems.

Chemical Properties

The chemical reactivity of 5-Methyl-1H-indazol-4-ol is largely influenced by its functional groups. The hydroxyl group at position 4 can undergo various reactions typical of phenolic compounds, including esterification, etherification, and oxidation. The nitrogen atoms in the pyrazole ring can also participate in various reactions, making this compound versatile for chemical modifications.

Applications in Research and Industry

5-Methyl-1H-indazol-4-ol has several potential applications based on its structural features and the known utilities of similar indazole derivatives.

Medicinal Chemistry Applications

In medicinal chemistry, 5-Methyl-1H-indazol-4-ol can serve as:

-

A lead compound for drug discovery programs targeting various diseases

-

A scaffold for creating libraries of derivatives with enhanced biological activities

-

A pharmacophore for designing targeted therapeutic agents

-

A tool compound for studying biological pathways and mechanisms

The development of drugs based on indazole scaffolds has been successful in various therapeutic areas, suggesting that 5-Methyl-1H-indazol-4-ol could contribute to similar advancements.

Chemical Research Applications

Beyond medicinal chemistry, 5-Methyl-1H-indazol-4-ol can be utilized in various areas of chemical research:

-

As a building block for synthesizing more complex heterocyclic compounds

-

In the development of new synthetic methodologies

-

For studying reaction mechanisms involving heterocyclic systems

-

In material science applications, particularly where specific electronic or optical properties are desired

These applications highlight the versatility of 5-Methyl-1H-indazol-4-ol as a research tool and synthetic intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume